molecular formula C20H18FN5O B2854178 2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 586992-90-7

2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2854178
CAS No.: 586992-90-7
M. Wt: 363.396
InChI Key: OIRCHJRUHZMYRC-UHFFFAOYSA-N
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Description

2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O and its molecular weight is 363.396. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structures of pyrrolo[2,3-b]quinoxaline derivatives, including those similar to 2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, have been extensively studied. These compounds are known for their non-fluorescent behavior in acetonitrile solutions but exhibit aggregation-induced emission enhancement (AIEE) upon the addition of water and in solid state. The structural analysis through X-ray crystallography reveals the significance of π-π interactions in the dimerization and stacking of these molecules, which is crucial for their optical properties. Such insights are fundamental for the development of new materials with tailored photophysical behaviors (Goszczycki et al., 2017).

Application in Polymerization Processes

The unique structure of pyrrolo[2,3-b]quinoxaline derivatives has been utilized in the polymerization processes. For example, novel diphenylquinoxaline-containing monomers have been synthesized and polymerized to form hyperbranched aromatic polyamides. These materials exhibit distinct physical and chemical properties, making them suitable for various applications, including as components in thermosetting resin systems for high-temperature applications. This demonstrates the potential of pyrrolo[2,3-b]quinoxaline derivatives in creating new polymeric materials with enhanced performance (Baek et al., 2003).

Anticancer Activity

Research into amino- and fluoro-substituted quinoline derivatives, closely related to this compound, has shown promising anticancer activity. Synthesis methods involving microwave irradiation have resulted in compounds that exhibit significant cytotoxic effects against various carcinoma cell lines, surpassing the effectiveness of conventional drugs like doxorubicin in some cases. This highlights the potential of such derivatives in the development of novel anticancer therapies (Bhatt et al., 2015).

Amylolytic Agent Activity

The synthesis of novel fluorine-bearing quinoline-4-carboxylic acids and related compounds has demonstrated activity against Aspergillus fungi, indicating their potential as amylolytic agents. This suggests a broader biological utility for compounds within the pyrrolo[2,3-b]quinoxaline family, extending beyond their photophysical and polymeric applications to include antifungal properties (Makki et al., 2012).

Properties

IUPAC Name

2-amino-1-(2-fluorophenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-2-11-23-20(27)16-17-19(25-14-9-5-4-8-13(14)24-17)26(18(16)22)15-10-6-3-7-12(15)21/h3-10H,2,11,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRCHJRUHZMYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.